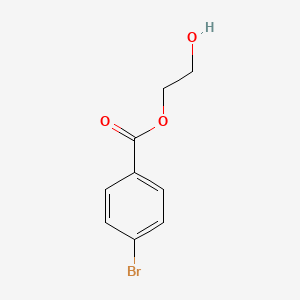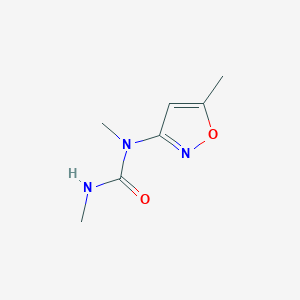
N,N'-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with dimethylamine and a suitable coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
On an industrial scale, the production of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Solvent recycling and waste minimization techniques are also employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazoline or isoxazoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is utilized in the development of advanced materials, such as conductive polymers and coordination complexes for electronic and optical applications.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dimethyl-N-(4,5-dimethyl-1,2-oxazol-3-yl)urea
- N,N’-Dimethyl-N-(5-methyl-1,2-thiazol-3-yl)urea
- N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-4-yl)urea
Uniqueness
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the specific positioning of the methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylurea moiety also imp
Propiedades
Número CAS |
55807-90-4 |
|---|---|
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-6(9-12-5)10(3)7(11)8-2/h4H,1-3H3,(H,8,11) |
Clave InChI |
RZRRGHNKJDHCIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)N(C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)

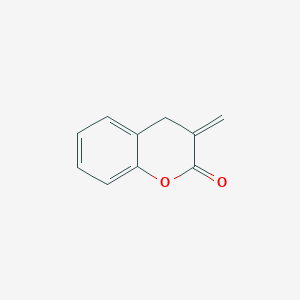

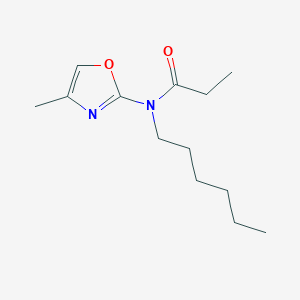
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
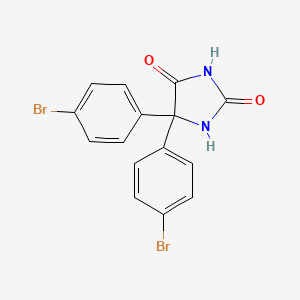
![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)


![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)

